molecular formula C26H23N3O3S B2653864 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide CAS No. 893927-63-4

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide

Cat. No.: B2653864
CAS No.: 893927-63-4
M. Wt: 457.55
InChI Key: XGDUSMUWXUPMFK-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide is a chemical compound offered for research and development purposes. It belongs to a class of 3-amino-pyrazole derivatives, which have been identified in scientific literature as having potential value in biomedical research due to suggested antitumor properties . The core structure of this molecule, the dihydrothieno[3,4-c]pyrazol system, is a key scaffold in medicinal chemistry, as evidenced by its presence in multiple specialized compounds documented in chemical databases . The structural features of this compound, including the 5,5-dioxido thiophene moiety and the diphenylpropanamide side chain, make it a molecule of interest for further investigation in various research fields. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers can request a quotation for this compound by contacting our sales team. Please note that this product is strictly for non-human research.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c30-25(16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20)27-26-23-17-33(31,32)18-24(23)28-29(26)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDUSMUWXUPMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole derivative class. Its unique molecular structure features a thieno[3,4-c]pyrazole core combined with phenyl groups and a dioxido moiety, which enhances its biological activity and stability. The molecular formula of this compound is C26H23N3O3SC_{26}H_{23}N_{3}O_{3}S with a molecular weight of approximately 457.5 g/mol .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Cytotoxic Activity (IC50 values in µM)

CompoundIC50 (µM)
N-(5,5-dioxido...)9.379 ± 0.50
Cabozantinib16.350 ± 0.86
Other derivativesVaries

In one study, the compound demonstrated cytotoxic effects against colorectal cancer cells (HCT-116), with an IC50 value significantly lower than that of the reference drug cabozantinib. This suggests a strong potential for further development as an anticancer agent .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have indicated that it can reduce pro-inflammatory cytokine production in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways .

3. Antimicrobial Activity

N-(5,5-dioxido...) has shown promising antimicrobial activity against various bacterial strains. Studies suggest that its structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The biological activities of N-(5,5-dioxido...) are attributed to its ability to interact with specific biological targets:

  • VEGFR-2 Inhibition : The compound has been identified as a dual inhibitor of VEGFR-2 and c-Met tyrosine kinases, which are critical in cancer progression and metastasis .

Table 2: Inhibition Activity Against Tyrosine Kinases

CompoundTargetIC50 (nM)
N-(5,5-dioxido...)VEGFR-251
N-(5,5-dioxido...)c-Met74

This dual inhibition suggests that the compound could effectively limit tumor growth by targeting multiple pathways involved in angiogenesis and cellular proliferation.

Case Study 1: Colorectal Cancer

In a recent study involving HCT-116 cells, treatment with N-(5,5-dioxido...) resulted in significant cell cycle arrest at the G0/G1 phase, indicating its potential to halt cancer cell proliferation effectively .

Case Study 2: Inflammatory Response

Another study focused on the anti-inflammatory effects showed that treatment with the compound reduced TNF-alpha levels in macrophages exposed to lipopolysaccharide (LPS), highlighting its potential therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

Research Methodologies and Limitations

  • Crystallographic Tools: Structural analyses of analogues (e.g., 11a, 7a) likely employed SHELX for refinement and ORTEP-3 for graphical representation, as noted in crystallography literature .
  • Data Gaps : Direct experimental data (e.g., XRD, solubility) for the target compound is unavailable in the provided evidence, necessitating extrapolation from structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with precursor modification. For thieno[3,4-c]pyrazole derivatives, cyclization of substituted thiophenes with hydrazines under acidic conditions is common. Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to facilitate nucleophilic substitution .
  • Step 2 : Incorporate the sulfone group (5,5-dioxido) via oxidation of the thiophene ring using meta-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid .
  • Step 3 : Optimize coupling of the propanamide moiety. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) with 3,3-diphenylpropanoic acid and the pyrazole-amine intermediate. Monitor reaction progress via TLC or HPLC .
  • Yield Improvement : Reduce side reactions by maintaining anhydrous conditions and stoichiometric control. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the phenyl and thienopyrazole rings will show distinct splitting patterns (e.g., doublets for ortho-protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the sulfone group (e.g., loss of SO₂ fragments) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, focusing on sulfone geometry and hydrogen-bonding networks .

Q. How can hydrogen-bonding interactions influence the crystal packing of this compound?

  • Methodology :

  • Graph Set Analysis : Apply Etter’s graph theory to classify hydrogen bonds (e.g., N–H···O=S interactions between pyrazole NH and sulfone groups). Use Mercury or PLATON software to visualize motifs .
  • Impact on Solubility : Strong intermolecular H-bonds (e.g., R₂²(8) motifs) may reduce solubility in apolar solvents, necessitating polar solvents like DMSO for biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The sulfone group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .
  • Solvent Effects : Include PCM models to simulate solvent interactions. Polar solvents stabilize charge-separated transition states in reactions .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

  • Methodology :

  • Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For kinase targets, use ATP-competitive binding assays with recombinant proteins .
  • Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS quantification. Use positive controls (e.g., staurosporine for kinase assays) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

  • Methodology :

  • Core Modifications : Replace the 3,3-diphenylpropanamide group with bioisosteres (e.g., biphenyl ethers) to enhance metabolic stability. Test analogs in microsomal stability assays .
  • Sulfone Replacement : Substitute the 5,5-dioxido group with trifluoromethyl sulfonamide to modulate lipophilicity (ClogP) and blood-brain barrier penetration .

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